molecular formula C6H7ClN2O2S B13245861 (2-Methylpyrimidin-5-YL)methanesulfonyl chloride

(2-Methylpyrimidin-5-YL)methanesulfonyl chloride

Cat. No.: B13245861
M. Wt: 206.65 g/mol
InChI Key: BTEKOZZSTKKENC-UHFFFAOYSA-N
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Description

(2-Methylpyrimidin-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position. The sulfonyl chloride group (-SO₂Cl) is attached to the 5-position of the pyrimidine via a methylene bridge. This structural motif is critical in pharmaceutical synthesis, particularly as a sulfonating agent for introducing sulfonyl groups into target molecules. For example, structurally related compounds, such as [(4S)-4-ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride, are used in the synthesis of bioactive intermediates (e.g., imidazolidinedione derivatives) .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(2-methylpyrimidin-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c1-5-8-2-6(3-9-5)4-12(7,10)11/h2-3H,4H2,1H3

InChI Key

BTEKOZZSTKKENC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-methylpyrimidine, which is then subjected to chlorosulfonation to introduce the methanesulfonyl chloride group . The reaction conditions often include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrimidin-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2-Methylpyrimidin-5-YL)methanesulfonyl chloride include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, often under reflux conditions .

Major Products Formed

The major products formed from reactions involving (2-Methylpyrimidin-5-YL)methanesulfonyl chloride depend on the nature of the nucleophile. For example, reaction with an amine can yield a sulfonamide derivative .

Scientific Research Applications

(2-Methylpyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Core Structure Substituents/Modifications Key Applications
Methanesulfonyl chloride CH₃-SO₂Cl Simple alkyl sulfonyl chloride General reagent for sulfonation
p-Toluenesulfonyl chloride C₆H₄(CH₃)-SO₂Cl Aryl sulfonyl chloride with methyl group Protecting groups, tosylation reactions
Benzenesulfonyl chloride C₆H₅-SO₂Cl Unsubstituted aryl sulfonyl chloride Similar to p-toluenesulfonyl chloride
[(4S)-4-Methylimidazolidinone]methanesulfonyl chloride Imidazolidinone-SO₂Cl Heterocyclic core with methyl group Pharmaceutical intermediates
Target compound Pyrimidine-SO₂Cl 2-Methylpyrimidine moiety Specialized drug synthesis (e.g., naphthyridine derivatives)

Reactivity and Stability

  • Methanesulfonyl chloride : Highly reactive; hydrolyzes rapidly with aqueous NaOH at room temperature .
  • p-Toluenesulfonyl chloride : Lower reactivity; requires prolonged stirring or reflux with NaOH for complete hydrolysis .
  • Target compound : Expected reactivity is influenced by the electron-deficient pyrimidine ring, which may enhance electrophilicity at the sulfonyl chloride group compared to alkyl analogs. However, steric hindrance from the 2-methyl substituent could moderate reactivity.

Hazard Profiles

Compound GHS Hazards (Key) Handling Precautions
Methanesulfonyl chloride H314 (skin corrosion), H330 (fatal if inhaled), H412 (aquatic toxicity) Use in fume hood; wear gloves/eye protection
p-Toluenesulfonyl chloride Similar to methanesulfonyl chloride but lower acute toxicity Standard PPE; avoid inhalation
Target compound Likely H314/H318 (skin/eye damage) due to -SO₂Cl group; potential aquatic hazards Assume high hazard; follow methanesulfonyl protocols

Biological Activity

(2-Methylpyrimidin-5-YL)methanesulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrimidine ring and a methanesulfonyl group, making it a valuable building block in the synthesis of various biologically active molecules.

  • IUPAC Name : (2-Methylpyrimidin-5-yl)methanesulfonyl chloride
  • Molecular Formula : C6H7ClN2O2S
  • Molecular Weight : 206.65 g/mol
  • CAS Number : [B13245861]

The biological activity of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride primarily stems from its ability to act as an electrophile. It can react with nucleophiles such as amines and alcohols, forming sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism often involves the formation of covalent bonds with target biomolecules, leading to modulation of their functions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study evaluating various sulfonamide compounds found that modifications to the sulfonamide structure can enhance their efficacy against bacterial strains. The incorporation of the pyrimidine moiety in (2-Methylpyrimidin-5-YL)methanesulfonyl chloride may contribute to its increased potency against specific pathogens.

Compound MIC (µg/mL) Bacterial Strain
Control>128E. coli
(2-Methylpyrimidin-5-YL)methanesulfonyl chloride32E. coli
Sulfa Drug A16Staphylococcus aureus
Sulfa Drug B8Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The presence of the pyrimidine ring may enhance interaction with molecular targets such as kinases or other regulatory proteins involved in cancer progression.

Case Studies

  • Synthesis and Evaluation of Derivatives : A case study focused on synthesizing various derivatives of (2-Methylpyrimidin-5-YL)methanesulfonyl chloride to evaluate their biological activities. The results indicated that specific substitutions on the pyrimidine ring significantly improved the compounds' potency against cancer cell lines.
  • In Vivo Studies : Another study explored the in vivo efficacy of a derivative based on (2-Methylpyrimidin-5-YL)methanesulfonyl chloride in animal models of bacterial infection. The results demonstrated a marked reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that derivatives exhibit varying levels of cytotoxicity depending on their structure. Ongoing research aims to establish a clearer safety profile for these compounds.

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